2-(Hydroxymethyl)isonicotinonitrile
Overview
Description
“2-(Hydroxymethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(Hydroxymethyl)isonicotinonitrile” consists of a carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a cool, dry place . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications
Coordination Polymers Synthesis
2-(Hydroxymethyl)isonicotinonitrile has been utilized in synthesizing coordination polymers. Specifically, it's used in the reactions with [Cd(SCN)2] to create 1- and 3D coordination polymers, such as [Cd(SCN)2(pyCN)n] (pyCN = isonicotinonitrile, n = 1, 2). These compounds display unique crystal structures with potential applications in material science (Chen, Liu, & You, 2002).
Development of Novel Pyridines
2-(Hydroxymethyl)isonicotinonitrile plays a role in the synthesis of novel pyridines substituted with different elements. These compounds, created through the stepwise and regioselective installation of functional groups, have diverse applications in pharmaceutical and chemical industries (Kieseritzky & Lindström, 2010).
Phosphodiesterase Activity Studies
This compound is involved in forming molecular species with lanthanide(III) ion in water, resulting in high activity for the hydrolysis of phosphate diester. These studies are crucial in understanding biochemical processes and developing therapeutic agents (Oh et al., 1998).
Corrosion Inhibition Research
Research involving pyridine derivatives, including 2-(Hydroxymethyl)isonicotinonitrile, has been conducted to explore their effectiveness as corrosion inhibitors. This research is particularly relevant in the field of material science and engineering (Ansari, Quraishi, & Singh, 2015).
Anticancer Compound Synthesis
Significant research has been conducted on the synthesis of 2-Aminonicotinonitrile derivatives, including 2-(Hydroxymethyl)isonicotinonitrile, and their potential as anticancer compounds. This research is crucial for the development of new pharmaceuticals (Mansour, Sayed, Marzouk, & Shaban, 2021).
Alzheimer's Disease Research
2-(Hydroxymethyl)isonicotinonitrile derivatives have been used in positron emission tomography studies to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This application is significant in the diagnosis and treatment of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVBJOBTOMJNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535233 | |
Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)isonicotinonitrile | |
CAS RN |
51454-63-8 | |
Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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